molecular formula C11H8FN B3054197 2-(3-Fluorophenyl)pyridine CAS No. 58861-54-4

2-(3-Fluorophenyl)pyridine

Cat. No.: B3054197
CAS No.: 58861-54-4
M. Wt: 173.19 g/mol
InChI Key: MFVNFXJHJBHQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)pyridine is a fluorinated aromatic compound featuring a pyridine ring linked to a 3-fluorophenyl group at the 2-position. This structure classifies it as a valuable building block in organic synthesis and medicinal chemistry research. Compounds of this type are frequently employed in the exploration of new active pharmaceutical ingredients (APIs) and the development of advanced materials. The presence of both the nitrogen-containing pyridine ring and the fluorine-substituted phenyl ring makes this molecule a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, facilitating the construction of more complex molecular architectures. Researchers value this scaffold for its potential application in creating molecules for biological screening and as a key subunit in ligand design for catalytic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific mechanism of action, detailed applications, and physical properties for this particular isomer are not currently established in the searched literature and require further experimental determination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVNFXJHJBHQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374658
Record name 2-(3-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-54-4
Record name 2-(3-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluoro Substituted Pyridine Derivatives in Contemporary Chemical Disciplines

Fluoro-substituted pyridine (B92270) derivatives are of significant interest in a variety of chemical fields, including medicinal chemistry, agrochemistry, and materials science. nih.govresearchgate.net The inclusion of fluorine into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov These changes can include increased thermal stability, altered electronic properties, and enhanced biological activity.

The strategic placement of fluorine atoms can influence a molecule's lipophilicity, which affects its ability to pass through cell membranes, and can also impact its metabolic stability, leading to a longer duration of action in pharmaceutical applications. In medicinal chemistry, this has led to the development of more effective drugs. dovepress.comjchemrev.com For instance, pyridine derivatives are found in a wide range of pharmaceuticals, including antiviral and anti-inflammatory agents. numberanalytics.comnumberanalytics.com

Furthermore, the position of the fluorine atom on the aromatic ring can determine the molecule's selectivity for its biological target. frontiersin.org In materials science, fluorinated pyridine derivatives are utilized in the creation of advanced materials such as polymers and liquid crystals, where the unique properties of fluorine can be harnessed to create materials with specific and desirable characteristics. numberanalytics.com

Overview of Pyridine Scaffolds in Synthetic Methodologies and Material Science

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnih.gov Its derivatives are synthesized through various methods, including condensation reactions, cyclization reactions, and cross-coupling reactions. numberanalytics.com The choice of synthetic route depends on the desired substituents and reaction conditions. numberanalytics.com

Pyridine and its derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net They are integral components of numerous biologically active compounds, including some antibiotics and pesticides. numberanalytics.comresearchgate.net

In the realm of material science, pyridine derivatives are employed in the synthesis of conjugated polymers with applications in electronics and optoelectronics. numberanalytics.comnumberanalytics.com They are also used as ligands in coordination chemistry, forming complexes with various metals that have applications in catalysis and materials science. numberanalytics.com The unique electronic properties of pyridine-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

Structural Context of 2 3 Fluorophenyl Pyridine Within the Broader Arylpyridine Landscape

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including arylpyridines. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. researchgate.net

Transition-Metal-Catalyzed C-H Activation for Arylpyridine Scaffolds

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the selective activation of otherwise inert C-H bonds. rsc.orgnih.gov For the synthesis of arylpyridines, catalysts based on palladium and copper are particularly prominent. oup.comacs.org

Palladium catalysts are highly effective in promoting the direct arylation of pyridines. oup.com These reactions often proceed via a C-H activation mechanism, where the palladium catalyst facilitates the coupling of a pyridine with an arylating agent. oup.combeilstein-journals.org A notable strategy involves the palladium-catalyzed C-H arylation of pyridines with aryl triflates, which can occur with high regioselectivity. oup.comresearchgate.net For instance, the use of a Pd(OAc)₂ catalyst with a 1,10-phenanthroline (B135089) ligand has been shown to selectively arylate pyridines at the C3-position. beilstein-journals.org

Another approach involves the arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates, which can be achieved using a ligand-free Pd(OAc)₂ catalyst in the presence of an additive like TBAI. rsc.org This method demonstrates broad substrate scope and can furnish C2-arylated products in good to excellent yields. beilstein-journals.orgrsc.org Intramolecular palladium-catalyzed C-H arylation has also been successfully employed for the synthesis of fused nitrogen-containing heterocycles. nih.gov

A summary of representative palladium-catalyzed C-H arylation reactions of pyridines is presented in the table below.

Catalyst SystemArylating AgentPosition of ArylationReference
Pd(OAc)₂ / 1,10-phenanthrolineAryl triflatesC3 oup.comresearchgate.net
Pd(OAc)₂Potassium (hetero)aryltrifluoroboratesC2 (of pyridine N-oxide) rsc.org
Pd(OAc)₂ / PPh₃Intramolecular C-BrAdjacent to amide nih.gov

This table provides a selection of reported methods and is not exhaustive.

Copper catalysts offer a cost-effective and efficient alternative to palladium for C-H activation. acs.orgrsc.org Copper-mediated reactions can facilitate the N-arylation of sulfoximines through a dual N-H/C-H activation of 2-arylpyridines. acs.orgnih.gov In these reactions, the pyridine nitrogen often acts as a directing group, guiding the functionalization to a specific position. rsc.org

Furthermore, copper-catalyzed meta-selective C-H arylation of pyridines has been achieved through the use of dearomatized intermediates. bohrium.com This method utilizes electrophilic aryl-Cu(III) species generated from readily available aryl I(III) reagents. bohrium.com Copper(I) iodide has also been employed to catalyze the oxidative C(sp²)-H functionalization of pyridines with vinyl azides, leading to the synthesis of imidazo[1,2-a]pyridines under mild, aerobic conditions. acs.org

The following table summarizes key copper-mediated C-H activation reactions for pyridine functionalization.

CatalystReactantType of FunctionalizationReference
Copper diacetateSulfoximineN-arylation acs.orgnih.gov
Copper catalystAryl I(III) reagentmeta-C-H arylation bohrium.com
Copper(I) iodideVinyl azideC(sp²)-H functionalization acs.org

This table highlights some of the developed copper-catalyzed methodologies.

Directing Group-Assisted C-H Activation Strategies

To enhance the regioselectivity of C-H activation, directing groups are often employed. researchgate.net These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its activation. researchgate.net

Pendent directing groups are covalently attached to the pyridine substrate and can significantly influence the outcome of C-H functionalization reactions. nih.govrsc.org For example, the pyridine nitrogen itself can act as a directing group, facilitating ortho-C-H activation. rsc.org The use of a picolinamide (B142947) directing group in palladium-catalyzed C-H activation has been shown to be effective for the arylation of 2-phenylpyridine (B120327) derivatives. rsc.org

Research has demonstrated that the design of the directing group is crucial. For instance, in the rhodium-catalyzed C-H olefination of pyridines, different directing groups can lead to varying degrees of success. nih.gov The development of new directing groups continues to be an active area of research to improve the efficiency and selectivity of these transformations. researchgate.net

Carboxylic acids have been explored as traceless directing groups for the regioselective C-H functionalization of pyridines. rsc.org The carboxyl group can direct the metal catalyst to the ortho position, and subsequent decarboxylation removes the directing functionality. rsc.org Another innovative approach involves the use of N-pyridylimidates as traceless acyl equivalents for directed C-O bond functionalization, where a recyclable amine directing group is employed. nih.gov More recently, 2-(hydroxymethyl)pyridine has been reported as a traceless directing group in Cp*-free cobalt-catalyzed C-H activation/annulation reactions to synthesize isoquinolinones, with the directing group being removed in situ. acs.org

The table below showcases examples of traceless directing groups in pyridine C-H functionalization.

Directing GroupMetal CatalystTransformationReference
Carboxylic acidPalladium/Copperortho-Arylation rsc.org
N-PyridylimidateRhodiumC-O Functionalization nih.gov
2-(Hydroxymethyl)pyridineCobaltC-H Annulation acs.org

This table illustrates the application of different traceless directing groups in synthetic methodologies.

Cross-Coupling Reactions for Fluorophenyl-Pyridine Construction

Cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, providing a powerful tool for linking aryl and heteroaryl fragments. Palladium-catalyzed reactions, in particular, are widely employed for the synthesis of fluorophenyl-pyridines.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.govnih.gov This reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boron-containing reagents and byproducts. nih.govacs.org

For the synthesis of fluorophenyl-pyridines, this reaction typically involves coupling a fluorophenylboronic acid with a halopyridine or, conversely, a pyridylboronic acid with a fluorohalobenzene. The regioselectivity of the reaction can often be controlled, especially with substrates bearing multiple halogen atoms. For instance, the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with one equivalent of an arylboronic acid selectively yields the 2-aryl-6-chloro-3-(trifluoromethyl)pyridine, with the reaction occurring at the more sterically hindered position due to electronic effects. researchgate.net

Challenges can arise, particularly with electron-poor substrates like polyfluorinated boronic acids, which are prone to rapid protodeboronation under basic conditions. acs.org However, the development of advanced catalyst systems, such as those employing bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or palladacycle precatalysts, has expanded the scope to include these challenging couplings. acs.org The choice of base and solvent is also critical; for example, potassium carbonate (K2CO3) has been identified as effective in minimizing side reactions like homocoupling. acs.org Nickel-catalyzed Suzuki-Miyaura reactions have also been developed as a lower-cost alternative to palladium for synthesizing compounds like 2-(3-fluorophenyl)thiophene, a related heteroaryl structure. rasayanjournal.co.in

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to fluorinated aryl-pyridine synthesis.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct ExampleYieldCitation
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)2 (ligand-free)Na2CO3H2O/DMF3,5-Dichloro-2-phenylpyridine- nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane/H2O5-Aryl-2-methylpyridin-3-amine derivativesModerate to Good nih.gov
1,4-Dibromo-2-fluorobenzeneArylboronic acid (1 equiv)---Site-selective biphenyls- researchgate.net
Polyfluorinated bromobenzenesPolyfluorinated phenylboronic acidsPd(0) with SPhos or XPhosK2CO3Toluene/H2OPolyfluorinated biphenyls35-60% acs.org
2-Bromothiophene3-Fluorophenylboronic acidNi(cod)2K2CO3Deep Eutectic Solvent (DES)2-(3-Fluorophenyl)thiophene80% rasayanjournal.co.in

This table is representative of reaction conditions and may not reflect the full scope of each study.

Besides the Suzuki reaction, Negishi and Stille couplings are powerful methods for forming aryl-pyridyl bonds.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. nih.gov This reaction is noted for its high functional group tolerance and the ability to readily access a wide variety of functionalized organozinc reagents. nih.govacs.org It is particularly useful for coupling challenging substrates, such as fluorinated arylzinc reagents or heteroarylzinc chlorides (e.g., 2-pyridylzinc chloride), which can be difficult to couple using other methods due to issues like protodeboronation in Suzuki reactions. nih.gov The development of highly active palladacycle precatalysts has enabled these couplings to proceed efficiently under mild conditions, often at room temperature. nih.gov This methodology has been used to synthesize various fluorinated analogs of 2-benzylpyridine (B1664053) scaffolds. researchgate.net

The Stille coupling utilizes an organotin reagent (stannane) reacting with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orguwindsor.ca A key advantage of the Stille reaction is the stability of the stannane (B1208499) reagents and their tolerance of most functional groups, making the method highly effective for complex molecule synthesis. organic-chemistry.orguwindsor.ca However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The reaction mechanism typically involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product. uwindsor.ca The synergistic effect of copper(I) salts and fluoride (B91410) ions has been shown to facilitate the reaction. organic-chemistry.org

Coupling ReactionAryl/Heteroaryl Source 1Aryl/Heteroaryl Source 2Catalyst SystemKey Features & ApplicationsCitation
Negishi Coupling Fluorinated arylzinc reagentsHeteroaryl halidesPalladacycle precatalystsEffective for electron-poor substrates; mild conditions. nih.gov nih.gov
Negishi Coupling Organozinc reagents(Hetero)aryl halidesPd(dba)2 / XPhosAutomated, continuous-flow synthesis of C(sp3)-enriched molecules. acs.org acs.org
Negishi Coupling --Ni- and Pd-basedSynthesis of fluorinated 2-benzylpyridines. researchgate.net researchgate.net
Stille Coupling Aryl iodidesAryltributylstannanesPdCl2(NH3)2 / Cationic 2,2′-bipyridyl ligandGood yields for aryl iodides and bromides. researchgate.net researchgate.net
Stille Coupling Aryl halidesOrganostannatesPalladium/Imidazolium saltUtilizes hypervalent organostannates. organic-chemistry.org organic-chemistry.org

This table provides a summary of applications and catalyst systems for Negishi and Stille couplings.

Cyclization and Heterocycle Formation Routes

In addition to building the aryl-pyridyl bond on a pre-existing pyridine ring, fluorinated pyridines can be constructed through cyclization reactions, where the pyridine ring itself is formed from acyclic or different heterocyclic precursors.

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govresearchgate.net This approach has been successfully applied to the synthesis of diversely substituted 3-fluoropyridines. acs.orgorganic-chemistry.org One notable method involves the coupling of two different ketone components. researchgate.netacs.org In this process, α,α-difluoro-β-iodoketones are coupled with silyl (B83357) enol ethers, catalyzed by an iridium complex such as fac-Ir(ppy)3 under blue LED irradiation. researchgate.netacs.org This key C-C bond-forming step is followed by a one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297), to construct the 3-fluoropyridine (B146971) ring. acs.org This strategy allows for the assembly of the 3-fluoropyridine core from simple ketone precursors. acs.org Photoredox catalysis also enables divergent synthesis, where reaction parameters can be tuned to selectively generate different fluorinated products from a common set of starting materials. nih.gov

Electrophilic fluorination provides a direct method for introducing fluorine into a heterocyclic system. While the direct fluorination of pyridines can be challenging, this strategy can be incorporated into a synthetic sequence where the fluorine atom is introduced into a precursor that is subsequently converted to the pyridine ring. A reported approach involves the electrophilic fluorination of 1,2-dihydropyridines using an electrophilic fluorine source like Selectfluor®. nih.govrsu.lvresearchgate.net This reaction produces fluorinated 3,6-dihydropyridines. nih.govresearchgate.net These intermediates can then be easily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions, for instance, by simply storing them in a deuterochloroform solution for a few days. nih.gov This method provides a route to various fluorinated pyridine derivatives. nih.govrsu.lvresearchgate.net Another application of electrophilic fluorination involves the reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with Selectfluor® to yield 3-fluoropyrazolo[1,5-a]pyridines. osi.lv

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. thieme-connect.de MCRs are advantageous as they reduce the number of operational steps and improve synthetic efficiency. thieme-connect.de This approach has been applied to the synthesis of various fluorinated heterocyles, including pyridines. taylorfrancis.comd-nb.info For example, monofluorinated spiro-pyrazole-pyridine derivatives have been synthesized via a one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate. thieme-connect.de In this specific protocol, the reaction proceeds without an additional catalyst, as ammonium acetate serves as both a reactant and the catalyst. thieme-connect.de Another example is the microwave-assisted, one-pot synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from a chloroaldehyde, terminal alkynes, and tert-butylamine (B42293) under Sonogashira-type conditions. d-nb.info The use of fluorinated building blocks, such as ethyl 2-fluoroacetoacetate, is a key strategy in designing MCRs for the synthesis of fluorinated pyridine systems. thieme-connect.de

Dearomatization-Rearomatization Sequences

Dearomatization reactions provide a powerful method for converting flat, aromatic compounds into three-dimensional structures, which can then be functionalized in ways not possible with the original arene. acs.org This strategy typically involves an initial dearomatization step, followed by a chemical transformation on the non-aromatic intermediate, and concludes with a rearomatization step.

The catalytic dearomatization of pyridines has emerged as a potent strategy for the synthesis of complex, saturated nitrogen-containing heterocycles. researchgate.netnih.gov This approach often requires the activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt, to make it more susceptible to nucleophilic attack. mdpi.com Transition metal catalysts, valued for their efficiency and selectivity, play a pivotal role in these transformations. acs.org

A notable advancement in this area is the one-pot, rhodium-catalyzed dearomative hydroboration and subsequent hydrogenation of fluorinated pyridines. acs.orgnih.gov This method provides access to all-cis-(multi)fluorinated piperidines, which are valuable building blocks in medicinal chemistry. The reaction of various mono-, di-, and trisubstituted fluoropyridines with pinacol (B44631) borane (B79455) (HBpin) is catalyzed by a rhodium cyclic aminoalkyl carbene (Rh-CAAC) complex under a hydrogen atmosphere. The resulting dearomatized intermediate is then treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or di-tert-butyl carbonate (Boc)₂O to yield the final, fully saturated and fluorinated piperidine (B6355638) products with generally good yields and high diastereoselectivity. acs.orgnih.gov

While this specific method leads to piperidines rather than directly to functionalized pyridines via rearomatization, it highlights the successful catalytic dearomatization of fluorinated pyridine substrates. The intermediate dihydropyridines formed during such processes are key precursors that could, in principle, undergo subsequent functionalization and rearomatization instead of full reduction. For instance, various transition metals, including copper, ruthenium, and nickel, have been employed to catalyze the dearomative hydroboration or hydrosilylation of pyridines, yielding N-boryl or N-silyl dihydropyridines. acs.org These intermediates offer a platform for further synthetic manipulations.

The table below summarizes representative catalytic systems used for the dearomatization of pyridines, which is the initial and critical step in a potential dearomatization-rearomatization sequence for synthesizing functionalized pyridines.

Catalyst SystemSubstrate TypeReagentProduct TypeKey Features
Rhodium cyclic aminoalkyl carbene (Rh-CAAC-1)Fluorinated PyridinesPinacol borane (HBpin), H₂cis-Fluorinated PiperidinesOne-pot reaction; high diastereoselectivity for cis products. acs.orgnih.gov
Ni(acac)₂ / PCyp₃4-Substituted PyridinesPinacol borane (HBpin)N-Borylated 1,4-DihydropyridinesGood regioselectivity for 1,4-hydroboration; tolerates various functional groups at C4. acs.org
[Ru(p-cymene)P(Cy)₃Cl₂]3-Substituted PyridinesPinacol borane (HBpin)N-Boryl-1,4-DihydropyridinesTolerates a wide range of substituents at the C3-position. acs.orgnih.gov
Cu(OAc)₂ / (S,S)-Ph-BPEPyridines, Aromatic OlefinsDimethoxymethyl silane (B1218182) (DMMS)Enantioenriched 1,4-DihydropyridinesCatalyzes C-C bond-forming dearomatization under mild conditions without pre-activation of the pyridine. acs.orgnih.gov

Photochemistry offers a unique avenue for the dearomatization of pyridines through valence isomerization, where the molecule rearranges into a non-aromatic, strained isomer upon irradiation with UV light. researchgate.net These isomers, such as Dewar pyridine and azaprefulvene, are highly reactive intermediates that can undergo further transformations. researchgate.netpreprints.org This process forms the basis of a dearomatization-rearomatization strategy for introducing functional groups onto the pyridine ring.

A compelling example is the C3-selective hydroxylation of pyridines, which proceeds via the photochemical valence isomerization of the corresponding pyridine N-oxides. nih.govacs.org The C–H hydroxylation at the C3 position of pyridine is challenging due to the electronic properties of the ring. nih.govacs.org This photochemical method provides a metal-free and operationally simple solution.

The proposed mechanism begins with the photoexcitation of the pyridine N-oxide to an excited singlet state, which then collapses into a highly strained oxaziridine (B8769555) intermediate. nih.govacs.org This dearomatized intermediate is central to the reaction. Subsequent light-induced cleavage of the N–O bond and radical recombination is thought to form a dearomatized epoxide intermediate. nih.gov This epoxide can then rearrange to a 1,3-oxazepine, which, upon acid-promoted ring-opening and tautomerization, yields the C3-hydroxylated pyridine, thus completing the rearomatization step. nih.govacs.org The choice of solvent is critical, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) proving optimal. nih.gov

This strategy has been successfully applied to a range of substituted pyridines, including those with fluorine substituents, demonstrating its utility in synthesizing functionalized fluorinated pyridines. acs.org

The scope of this photochemical hydroxylation is detailed in the table below.

Pyridine N-Oxide SubstrateIrradiation WavelengthProductYieldReference
Pyridine N-oxide254 nm3-Hydroxypyridine64% nih.gov
3-Fluoropyridine N-oxide254 nm3-Fluoro-5-hydroxypyridine55% acs.org
4-Phenylpyridine (B135609) N-oxide254 nm3-Hydroxy-4-phenylpyridine61% nih.gov
3,5-Dichloropyridine N-oxide254 nm3,5-Dichloro-2-pyridone*75% nih.gov

*Note: In some cases, rearranged byproducts such as 2-pyridones are also formed. nih.gov

Photochemical Reactivity Profiles

The interaction of light with this compound derivatives can initiate a range of chemical transformations, including nucleophilic displacement and reactions proceeding through radical intermediates.

The photoreactions of fluorinated pyridines, such as 2-fluoropyridine (B1216828), with various nucleophiles like aliphatic amines have been investigated. psu.edu Irradiation of 2-fluoropyridine in the presence of diethylamine (B46881) or t-butylamine leads to a nucleophilic displacement of the fluorine atom, resulting in the formation of 2-alkylaminopyridines. psu.edu This type of reaction, known as a nucleophilic aromatic substitution (SNAr), is often accelerated in fluoropyridines compared to other halopyridines due to the high electronegativity of fluorine. acs.org The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695), for instance, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine (B119429). acs.org This enhanced reactivity suggests that photoinduced SNAr reactions on complex molecules like this compound could proceed under mild conditions. acs.org

The development of photoinduced copper-catalyzed reactions has further expanded the scope of these transformations. For example, the enantio-convergent coupling of racemic tertiary alkyl electrophiles with aniline (B41778) nucleophiles can be achieved using bisphosphine-copper complexes under photoirradiation, proceeding through key copper-based intermediates. caltech.edu

Photochemical reactions can also proceed through radical pathways. Photoredox catalysis, for instance, enables the generation of radicals under mild conditions. researchgate.net One studied mechanism involves the formation of an electron donor-acceptor (EDA) complex which, upon photoexcitation, can initiate radical reactions. researchgate.net In the context of pyridinium derivatives, visible-light-driven photocatalysis can facilitate radical addition. The process can be initiated by a photocatalyst that, in its excited state, promotes the formation of a radical. This radical then adds to the pyridinium ring, leading to a radical cation intermediate. Subsequent deprotonation and cleavage of a bond (e.g., an N-O bond in N-acyloxypyridinium salts) furnishes the functionalized product and can regenerate a radical to propagate a chain reaction. acs.org Such radical chain pathways can lead to high reaction quantum yields. acs.org

Another pathway involves the photogeneration of aryl cations. Irradiation of a suitable precursor can lead to a triplet aryl cation, which can then be trapped by a nucleophile or undergo further reactions. unipv.it The photodegradation of certain pesticides has also been shown to proceed via the homolytic scission of a C-Cl bond, creating a radical that is subsequently trapped. scispace.com These general principles of photoinduced radical generation are applicable to understanding the potential photoreactivity of this compound derivatives.

C-H Functionalization Mechanistic Studies

The direct functionalization of carbon-hydrogen (C-H) bonds in this compound is a powerful strategy for molecular synthesis, with palladium-catalyzed reactions being particularly prominent. rsc.org

The palladium-catalyzed C-H activation of 2-phenylpyridine derivatives typically occurs at the ortho-position of the phenyl ring, guided by the coordinating pyridine nitrogen. rsc.org A commonly proposed mechanism begins with the coordination of the pyridine nitrogen to a Pd(II) catalyst. sci-hub.se This is followed by a cyclometalation step, where the C-H bond at the ortho-position of the phenyl ring is activated to form a five-membered palladacycle intermediate. rsc.orgbeilstein-journals.org

From this key intermediate, the reaction can proceed through several pathways. One major pathway involves a Pd(II)/Pd(IV) catalytic cycle. The palladacycle is oxidized by an external oxidant to a Pd(IV) complex. beilstein-journals.org This high-valent palladium species then undergoes reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active Pd(II) catalyst. beilstein-journals.org For example, in the C-H arylation with diaryliodonium salts, mechanistic studies suggest the reaction proceeds via a turnover-limiting oxidation of a dimeric Pd(II) complex by the iodonium (B1229267) salt, implicating a bimetallic high oxidation state palladium species as a key intermediate. nih.gov

An alternative is a Pd(II)/Pd(0) cycle, where the functionalization occurs via a reductive process from the initial palladacycle, generating a Pd(0) species that is subsequently re-oxidized to Pd(II). sci-hub.se

In a study on the C-H functionalization of this compound with aziridines catalyzed by a rhodium complex, it was observed that the reaction occurred predominantly at the more sterically hindered ortho-position of the fluorophenyl ring. This selectivity is attributed to a potential ligating effect of the fluorine atom. sci-hub.se

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed C-H Activation of 2-Phenylpyridine Derivatives

StepDescriptionIntermediate SpeciesKey Processes
1. Coordination The pyridine directing group coordinates to the Pd(II) catalyst.Pd(II)-substrate complexLigand association
2. C-H Activation Intramolecular activation of the ortho C-H bond of the phenyl ring.Cyclometalated Pd(II) complex (Palladacycle)Concerted Metalation-Deprotonation (CMD)
3. Oxidation The palladacycle is oxidized by an external agent.High-valent Pd(IV) complexOxidative Addition
4. Functionalization A new bond is formed from the Pd(IV) intermediate.Pd(IV) complex with new ligandLigand Exchange / Reductive Elimination
5. Catalyst Regen. The catalyst returns to its active Pd(II) state.Pd(II) speciesReductive Elimination

This table provides a generalized overview of the Pd(II)/Pd(IV) catalytic cycle.

The choice of oxidant is crucial in palladium-catalyzed C-H functionalization as it often controls the reaction mechanism and efficiency. Various oxidants have been employed for these transformations. For instance, silver salts like Ag₂O and Ag₂CO₃ are commonly used. rsc.orgbeilstein-journals.org In the direct arylation of pyridine N-oxides with potassium aryltrifluoroborates, Ag₂O serves as the oxidant to regenerate the active Pd(II) catalyst from Pd(0) without the need for an external ligand. rsc.org

Electrophilic fluorinating reagents like Selectfluor® can also act as oxidants. In one proposed mechanism, Selectfluor® oxidizes the palladacycle to a Pd(IV) complex. A key aspect of using this oxidant is that it can generate a Pd(IV)-F intermediate, which may disfavor C-F bond formation, thereby allowing for selective functionalization with another coupling partner. beilstein-journals.org Other common oxidants include PhI(OAc)₂, which is used in a variety of C-H oxygenation reactions directed by pyridine groups. sci-hub.se

Ligands play a multifaceted role, from enabling the catalytic cycle to inducing stereoselectivity. While some reactions, like the arylation of pyridine N-oxides, can proceed efficiently without added ligands, rsc.org others require specific ligands to promote the desired transformation. beilstein-journals.org For example, in enantioselective C-H functionalization, chiral ligands are used to control the stereochemical outcome. Chiral phosphoric acids and their derivatives have been successfully employed as ligands in palladium-catalyzed enantioselective functionalization of C(sp³)–H bonds. nih.gov The directing group itself, such as the pyridine ring in 2-phenylpyridine, acts as an internal ligand to guide the catalyst to a specific C-H bond. sci-hub.se

Electrophilic and Nucleophilic Substitution Reactions

The pyridine and fluorophenyl rings in this compound are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the core structure.

Electrophilic substitution reactions on the pyridine ring generally occur at the 3-position in acidic media. chemicalbook.com A relevant synthetic method involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. The resulting 3-fluoro-3,6-dihydropyridines can then eliminate hydrogen fluoride under mild conditions to yield the corresponding fluorinated pyridines. nih.gov

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly at the 2- and 4-positions. acs.org The fluorine atom at the 2-position of a pyridine ring is an excellent leaving group for SNAr reactions, often showing higher reactivity than chlorine. acs.org This allows for the displacement of fluoride by a wide range of nucleophiles, including amines and alkoxides, to create new substituted pyridine derivatives. acs.orgsmolecule.com For example, 3-Chloro-2-(2-fluorophenyl)pyridine can undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. smolecule.com The reactivity in SNAr is influenced by the activating effect of the pyridine ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate, especially when the attack is at the ortho or para position. researchgate.net

Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution of 2-Halopyridines

Halogen at Position 2Relative Reaction RateConditionsReference
Fluorine (F) 320NaOEt in EtOH acs.org
Chlorine (Cl) 1NaOEt in EtOH acs.org

This table illustrates the significantly higher reactivity of 2-fluoropyridine compared to 2-chloropyridine in a typical SNAr reaction.

Reactivity of Pyridine Nitrogen Centers Towards Nucleophiles

The reactivity of the pyridine nitrogen center in 2-arylpyridine derivatives, such as this compound, is a key aspect of its chemical behavior. The nitrogen atom in the pyridine ring possesses a lone pair of electrons and imparts a degree of basicity and nucleophilicity to the molecule. However, the electronegativity of the nitrogen also leads to a decrease in electron density at the ortho (C2) and para (C4) positions of the pyridine ring, making them susceptible to nucleophilic attack. uoanbar.edu.iq

The reactivity of pyridines towards nucleophiles is significantly enhanced compared to benzene (B151609), resembling a benzene ring with strongly electron-withdrawing substituents. uoanbar.edu.iq This is due to the ability of the nitrogen atom to stabilize the intermediate carbanion formed during nucleophilic substitution. uoanbar.edu.iq Nucleophilic substitution preferentially occurs at the electron-deficient C2 and C4 positions, with the C2 position being generally more reactive. uoanbar.edu.iq

In the context of 2-substituted pyridines, including those with aryl groups, the presence of the substituent at the 2-position can influence the regioselectivity of further reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2-fluoropyridines, various nucleophiles derived from alcohols, phenols, amines, and thiols can displace the fluorine atom. acs.org Studies on the SNAr reactions of 2-fluoropyridines have shown that they can react with a range of nucleophiles under relatively mild conditions to afford the corresponding substitution products in high yields. acs.org

The pyridine nitrogen itself can also act as a nucleophile. For example, in the presence of two annular nitrogen atoms with different characteristics, such as in pyrazole, the basic pyridine-like nitrogen is the one that typically participates in nucleophilic substitution. mdpi.com However, the specific reaction conditions can influence which nitrogen atom acts as the nucleophile. mdpi.com

Reductive Transformations and Hydrometalation Processes

Reductive transformations and hydrometalation processes of 2-arylpyridines are important reactions that allow for the introduction of new functional groups and the synthesis of more complex molecular architectures. These transformations often involve the use of transition metal catalysts.

Metal-Catalyzed Reductive Hydroxymethylation of Pyridines

Metal-catalyzed reductive hydroxymethylation is a process that introduces a hydroxymethyl group onto the pyridine ring. This transformation is significant as it can provide access to medicinally relevant piperidine derivatives. rsc.org A notable feature of this reaction is the use of paraformaldehyde as both a source of the hydroxymethyl group and a hydride donor. rsc.org

The mechanism of this reaction, catalyzed by iridium, involves the oxidation of formaldehyde (B43269) in methanol (B129727) to methyl formate, which generates a metal hydride. rsc.org This metal hydride then adds to the C2 position of the activated pyridine, forming a key enamine intermediate. rsc.org Subsequent reaction with excess formaldehyde and reduction of the resulting iminium ion completes the hydroxymethylation process. rsc.org

For this reaction to proceed effectively, activation of the pyridine ring is often necessary. This can be achieved by quaternizing the pyridine nitrogen and introducing an electron-withdrawing group at the 4-position. rsc.org However, this "two-point" activation strategy has limitations, as pyridines with less electron-withdrawing or electron-donating groups at the 4-position show poor reactivity. rsc.org For example, 4-phenylpyridine gave low yields of the hydroxymethylated product. rsc.org

To overcome this limitation, a "single point" activation strategy has been developed, enabling the use of more electron-rich pyridines. rsc.org This has expanded the scope of the reaction to include various 4-arylpyridines. For instance, a substrate with a 4-fluorophenyl group at the 4-position of the pyridine ring was successfully hydroxymethylated in good yield. rsc.org

Coordination Chemistry and Metal Complexation of 2 3 Fluorophenyl Pyridine

Ligand Design Principles for 2-(3-Fluorophenyl)pyridine and its Analogs

The design of ligands for specific applications in coordination chemistry hinges on the predictable control of their electronic and steric properties. In the case of this compound and its related analogs, the strategic placement of a fluorine atom provides a powerful tool for fine-tuning the ligand's coordination behavior. This class of ligands, which typically binds to metal centers in a bidentate fashion, has been a subject of interest for its utility in forming stable metal complexes.

Influence of Fluorine Substitution on Ligand Coordination Properties

The introduction of a fluorine atom onto the phenyl ring of 2-phenylpyridine (B120327) significantly modulates the ligand's electronic characteristics, which in turn influences its interaction with metal centers. Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a potent electron-withdrawing group. This electronic perturbation has several important consequences for coordination.

Firstly, the electron-withdrawing nature of fluorine can alter the electron density distribution across the entire ligand framework. Specifically, for pyridine-based ligands, this can affect the basicity of the pyridine (B92270) nitrogen. acs.org The high electronegativity of fluorine can also lead to faster rates in certain reactions, such as nucleophilic aromatic substitution, when compared to other halogens like chlorine. acs.org In a broader context, the fluorination of an aromatic ring like pyridine can have a dramatic effect on its binding properties by altering the electron density of the π-cloud and creating a "π-hole," which changes its capabilities as an electron donor or acceptor. nih.gov

The functionalization of pyridine ligands with either electron-donating or electron-withdrawing groups like fluorine results in significant changes to the physicochemical properties of the resulting coordination compounds. nih.gov

Chelate Ring Formation and Conformational Dynamics

This compound acts as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. wikipedia.org This chelation typically occurs through cyclometalation, a process where a covalent bond is formed between the metal and a carbon atom of the phenyl ring, in addition to the coordinative bond from the pyridine nitrogen. wikipedia.org The resulting structure is a metallacycle, which confers significant thermodynamic and kinetic stability to the complex.

The formation of a five-membered chelate ring is a common and stabilizing feature in coordination chemistry, as seen in well-known ligands like 2,2'-bipyridine (B1663995) (bpy). wikipedia.orguoa.gr The stability of the chelate ring is influenced by factors such as steric strain and the size of the metal ion. uoa.gr For instance, in bpy complexes, the angles within the chelate ring can be distorted from their ideal values to accommodate the size of the metal ion. uoa.gr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Copper Complexes and Their Coordination Geometries

Copper complexes featuring pyridyl-containing ligands have been synthesized through various methods. nih.gov Typically, the synthesis of copper(I) complexes involves the reaction of a copper(I) salt, such as CuCl or CuBr, with the desired ligand in a solvent like dichloromethane (B109758) or acetonitrile. acs.orgresearchgate.net For copper(II) complexes, a common route is the reaction of a copper(II) salt, like copper(II) nitrate (B79036) or acetate (B1210297), with the ligand, often in a mixed solvent system such as ethanol (B145695)/water. nih.gov

The coordination geometry of the resulting copper complexes can vary depending on the oxidation state of the copper ion and the stoichiometry of the ligands. Copper(I) often forms tetrahedral complexes, as seen with related phosphine-pyridine ligands. acs.org Copper(II) complexes, on the other hand, can adopt several geometries, including square pyramidal or distorted octahedral, as demonstrated in complexes with 2,2'-bipyridine and other substituted pyridine ligands. nih.gov

Table 1: General Coordination Geometries of Copper Complexes with Pyridyl Ligands
Copper Oxidation StateCommon Coordination NumberTypical GeometryExample Ligand Type
Cu(I)4TetrahedralPhosphine-Pyridine acs.org
Cu(II)5 or 6Square Pyramidal, Distorted OctahedralBipyridine, Pyridylbis(phenol) nih.govnih.gov

Zinc Complexes and Derived Coordination Modes

The synthesis of zinc(II) complexes with pyridyl ligands often involves the reaction of a zinc(II) salt with the ligand in solution. rsc.org The coordination chemistry of zinc(II) is notable for its flexibility, leading to a variety of coordination numbers and geometries. nih.gov This is due to the d¹⁰ electronic configuration of the Zn(II) ion, which does not impose a specific crystal field stabilization energy on the complex.

With various pyridine-based ligands, zinc(II) has been shown to form complexes with tetrahedral, five-coordinate (trigonal bipyramidal or square pyramidal), and six-coordinate (octahedral) geometries. nih.govnih.govias.ac.in For example, reactions of zinc(II) thiocyanate (B1210189) with ortho-substituted pyridines yield tetrahedral complexes. rsc.org In contrast, complexes with hydroxypyridinecarboxylate ligands have been found to adopt octahedral and five-coordinate trigonal bipyramidal geometries. nih.gov In some cases, multiple coordination geometries can even coexist within the same polymeric chain. ias.ac.in When this compound acts as a ligand, the specific coordination mode will depend on factors like the counter-ion and the presence of other ligands or solvent molecules in the coordination sphere.

Table 2: Observed Coordination Geometries in Zinc(II) Complexes with Pyridine-Type Ligands
Coordination NumberGeometryExample Ligand System
4Tetrahedral2-Methylpyridine rsc.org
5Trigonal BipyramidalHydroxypyridinecarboxylates nih.gov
5Square Pyramidal3-Pyridine Aldoxime nih.gov
6OctahedralHydroxypyridinecarboxylates nih.gov

Palladium Complexes and Square Planar Geometries

Palladium(II) complexes, with their d⁸ electron configuration, predominantly adopt a square planar coordination geometry. numberanalytics.com The synthesis of such complexes with this compound or its analogs typically involves the reaction of a Pd(II) precursor, such as PdCl₂, with the ligand. researchgate.netrsc.org The use of cyclometalating ligands like 2-phenylpyridine is a well-established strategy for creating stable, square planar palladium(II) complexes. researchgate.net

The synthesis of (2-phenylpyridine)palladium(II) halide complexes often starts from a cyclopalladated dimer, which then reacts with other ligands to form monomeric, unsymmetrical square planar complexes. researchgate.net For instance, the reaction of a (2-phenylpyridine)palladium(II) iodide complex with AgF can yield the corresponding fluoride (B91410) complex. researchgate.net These complexes are characterized by a square planar arrangement around the central palladium atom. nih.govnih.gov The resulting complexes are often diamagnetic due to the pairing of electrons in the d orbitals in a low-spin configuration. numberanalytics.com The planarity and rigidity of these complexes make them important in materials science and catalysis. numberanalytics.comnih.gov

Table 3: Characteristics of Square Planar Palladium(II) Complexes
PropertyDescriptionReference
Metal Ion Configurationd⁸ numberanalytics.com
Common GeometrySquare Planar nih.govnumberanalytics.com
Hybridizationdsp² numberanalytics.com
Magnetic PropertyTypically Diamagnetic numberanalytics.com
Synthetic Precursor ExamplePdCl₂, (t-Bu-bpy)Pd(Ar)(I) researchgate.netnih.gov

Iridium and Ruthenium Complexes in Organometallic Frameworks

Iridium(III) and Ruthenium(II) complexes featuring polypyridyl ligands are renowned for their applications in photocatalysis and phosphorescent organic light-emitting diodes (OLEDs). researchgate.net The incorporation of this compound into such organometallic frameworks is a strategy to fine-tune the electronic and photophysical properties of these materials. Cyclometalated iridium complexes, in particular, have been extensively studied due to their high luminescence quantum yields and short excited-state lifetimes. researchgate.net

The synthesis of these complexes often involves the reaction of a metal precursor, such as a chloro-bridged dimer, with the this compound ligand. For instance, iridium complexes can be synthesized by reacting IrCl₃·3H₂O with the cyclometalating ligand to form a dimer, which then reacts with other ancillary ligands. acs.org Similarly, ruthenium complexes can be prepared from ruthenium(II) precursors with arene or cyclopentadienyl (B1206354) ligands. nih.govresearchgate.net The resulting complexes often exhibit octahedral geometry, with the ligands coordinating to the metal center in a way that allows for a variety of electronic transitions. nih.govwikipedia.org The properties of these complexes, including their redox potentials and absorption spectra, can be systematically altered by modifying the ligands. researchgate.net

Complex TypeMetal IonKey PropertiesPotential Applications
Cyclometalated ComplexesIridium(III)High phosphorescence quantum yield, tunable emission colorOLEDs, photocatalysis
Polypyridyl ComplexesRuthenium(II)Strong absorption in the visible region, rich redox chemistrySolar cells, sensors

Group 4 Transition Metal Complexes (Ti, Zr) and Ligand Structures

The coordination chemistry of Group 4 metals like Titanium (Ti) and Zirconium (Zr) with pyridine-based ligands is of interest for applications in polymerization catalysis. researchgate.net While specific complexes of this compound with Ti and Zr are not extensively documented in the provided context, general principles can be inferred from related systems. These metals, in their higher oxidation states (e.g., Ti(IV), Zr(IV)), readily react with ligands containing N-donor atoms. osti.gov

The synthesis of such complexes can involve the reaction of metal halides or amides with the ligand. mdpi.comuea.ac.uk For example, titanium and zirconium dibenzyl complexes have been prepared by reacting the corresponding metal tetrabenzyl compound with bis(phenolate)pyridine ligands. researchgate.net The resulting complexes can exhibit various coordination geometries, which are influenced by the steric bulk of the ligands. researchgate.netmdpi.com In the solid state, these complexes can adopt structures with C₂ or Cₛ symmetry. researchgate.net The coordination of the ligand to the metal center is a key factor in determining the catalytic activity of these complexes in processes like olefin polymerization. researchgate.net

MetalTypical PrecursorPotential Application
Titanium (Ti)TiCl₄, Ti(CH₂Ph)₄Olefin polymerization
Zirconium (Zr)ZrCl₄, Zr(CH₂Ph)₄Olefin polymerization

Photophysical Properties of Metal-Fluorophenylpyridine Complexes

The introduction of a fluorine atom on the phenyl ring of the 2-phenylpyridine ligand significantly impacts the photophysical properties of its metal complexes. This is primarily due to the electron-withdrawing nature of fluorine, which can modulate the energies of the molecular orbitals involved in electronic transitions.

Luminescence and Emission Characteristics

Metal complexes of this compound, particularly those of iridium(III) and ruthenium(II), are expected to be luminescent. nih.govnih.gov The luminescence in these d⁶ metal complexes typically arises from a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.gov The emission color and quantum yield are highly dependent on the nature of the ligands and the metal center. nih.govpolyu.edu.hk

For cyclometalated iridium(III) complexes, the strong ligand field created by the C^N ligand raises the energy of the non-emissive metal-centered (³MC) states, leading to efficient phosphorescence at room temperature. nih.gov The emission can be tuned from blue to red by modifying the electronic properties of the ligands. nih.gov In the case of ruthenium(II) polypyridyl complexes, luminescence also originates from the ³MLCT state. nih.gov The presence of the fluorophenyl group can influence the emission wavelength and lifetime.

Metal ComplexTypical Emission OriginFactors Influencing Emission
Iridium(III)³MLCT / ³LCLigand field strength, substituent effects
Ruthenium(II)³MLCTLigand π-system, solvent polarity

Excited State Phenomena and Spin-Orbit Coupling Effects

The photophysical properties of heavy metal complexes are governed by a complex interplay of excited states and the effects of spin-orbit coupling. researchgate.netnih.gov Upon photoexcitation, a singlet excited state is initially formed, which can then undergo intersystem crossing (ISC) to a triplet state. The high atomic number of metals like iridium and ruthenium leads to strong spin-orbit coupling, which facilitates this typically forbidden ISC process, allowing for efficient population of the triplet manifold. nih.gov

Structural and Supramolecular Features in Metal Complexes

Crystal Packing and Intermolecular Interactions (C-H...F, C-H...π, C-F...π)

The presence of both a fluorophenyl group and an aromatic pyridine ring in the ligand provides multiple opportunities for intermolecular interactions. These interactions are fundamental in crystal engineering, influencing how molecules arrange themselves in the solid state. researchgate.net

C-H...F Interactions: These are considered weak hydrogen bonds and can play a significant role in the crystal packing of fluorinated organic compounds. researchgate.net The hydrogen atoms on the pyridine or phenyl rings can interact with the fluorine atom of a neighboring molecule.

C-H...π Interactions: The hydrogen atoms can also interact with the electron-rich π-systems of the pyridine or phenyl rings of adjacent complexes.

C-F...π Interactions: The fluorine atom can interact with the π-system of an aromatic ring. These interactions are a subject of ongoing research, with calculations suggesting they can be comparable in strength to weak hydrogen bonds. researchgate.net

π-π Interactions: The aromatic rings of the ligands can stack on top of each other, leading to stabilizing π-π interactions. nih.gov

These intermolecular forces collectively dictate the formation of higher-order structures, such as layers or three-dimensional networks, which in turn affect the physical properties of the material. nih.gov

Interaction TypeDescription
C-H...FWeak hydrogen bond between a C-H bond and a fluorine atom.
C-H...πInteraction between a C-H bond and an aromatic π-system.
C-F...πInteraction between a C-F bond and an aromatic π-system.
π-πStacking interaction between aromatic rings.

Self-Assembly Processes in Coordination Systems

Detailed research findings and data on the self-assembly of this compound with various metal ions are not available in the current scientific literature. Therefore, a discussion on the formation of supramolecular architectures, such as coordination polymers or discrete cages, involving this specific ligand cannot be presented.

Catalytic Applications of 2 3 Fluorophenyl Pyridine Based Systems

Photocatalysis and Photoredox Transformations

Iridium-Based Photocatalysts in Organic Transformations

Iridium(III) complexes featuring cyclometalated 2-phenylpyridine (B120327) (ppy) ligands are renowned for their robust photophysical properties and are widely employed as photoredox catalysts. The introduction of fluorine substituents onto the ppy ligand framework is a powerful strategy for tuning the electrochemical and photophysical characteristics of these complexes. While specific studies detailing the homoleptic or heteroleptic complexes solely derived from 2-(3-fluorophenyl)pyridine are not extensively documented, the well-established effects of fluorine substitution on analogous 2-(fluorophenyl)pyridine ligands provide clear insights into their expected catalytic behavior.

Fluorine atoms are strongly electron-withdrawing, which generally leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) of the iridium complex. This stabilization makes the complex more difficult to oxidize, thereby increasing its oxidative power in the excited state. Consequently, fluorinated iridium photocatalysts are often more potent oxidizing agents compared to the parent Ir(ppy)₃ complex.

For instance, complexes derived from ligands like 2-(2,4-difluorophenyl)pyridine (B1338927) show a significant blue-shift in their emission spectra. This shift is attributed to the larger HOMO-LUMO gap caused by the fluorine substituents. This property is crucial for activating substrates that require higher energy transfer. The photophysical and electrochemical properties of several fluorinated iridium complexes demonstrate this trend.

Table 1: Comparison of Photophysical and Electrochemical Properties of Iridium(III) Complexes

Complex Ligand (ppy derivative) Emission λmax (nm) Excited State Oxidation Potential E* (V vs SCE)
Ir(ppy)₃ 2-phenylpyridine ~510 -1.73
Ir(F₂ppy)₃ 2-(2,4-difluorophenyl)pyridine ~470 -0.89

| [Ir(F₂ppy)₂(bpy)]PF₆ | 2-(2,4-difluorophenyl)pyridine | ~480 | +1.21 |

Data compiled from various sources on iridium photocatalysts.

Based on these established trends, an iridium complex incorporating the this compound ligand would be expected to exhibit a blue-shifted emission and a higher excited-state oxidation potential compared to Ir(ppy)₃. These tailored properties would render it a valuable catalyst for a range of organic transformations that require potent photo-oxidants, such as the generation of radical cations from challenging substrates.

Visible-Light-Induced Oxidative Coupling Reactions

Visible-light-induced oxidative coupling reactions represent a green and efficient method for constructing new chemical bonds. These reactions often utilize photoredox catalysts to generate reactive radical intermediates under mild conditions. While the general field is expansive, specific examples employing systems based on this compound are not prominently featured in the scientific literature. However, related compounds have been studied in metal-catalyzed oxidative couplings. For example, the Rh(III)-catalyzed oxidative coupling of 2-(4-fluorophenyl)pyridine (B1266597) with styrenes has been mechanistically investigated, demonstrating the viability of fluorinated phenylpyridines in such transformations. nih.gov These studies suggest that the electronic modifications imparted by the fluorine atom can influence the efficiency and mechanism of the coupling process. nih.gov

C-H Functionalization Catalysis

Directed C-H Activation for Site-Selective Bond Formation

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods that require pre-functionalized substrates. researchgate.net In 2-phenylpyridine systems, the pyridine (B92270) nitrogen atom serves as an effective directing group, coordinating to a metal center and positioning it for the selective activation of the ortho C-H bond on the phenyl ring. rsc.orgresearchgate.netnih.gov This has been extensively demonstrated with both rhodium and palladium catalysts. researchgate.netrsc.org

A notable study by Li and coworkers demonstrated the unique reactivity of this compound in a rhodium(III)-catalyzed C-C coupling reaction with N-sulfonylaziridines. sci-hub.se The reaction involves the pyridine-directed C-H activation of the fluorophenyl ring followed by ring-opening of the aziridine (B145994) to form new β-branched amines.

The key finding was the remarkable regioselectivity of the C-H activation. For most substituted 2-phenylpyridines, functionalization occurs at the less sterically hindered ortho C-H bond. However, with this compound, the C-H functionalization occurred predominantly at the more hindered ortho position (C6), adjacent to the pyridine ring. This unusual selectivity suggests a secondary interaction or electronic effect involving the meta-fluorine substituent, which overrides the typical steric bias. sci-hub.se The fluorine atom may engage in a weak interaction with the catalytic center, favoring the formation of the C6-rhodacycle intermediate. sci-hub.se

Table 2: Rhodium(III)-Catalyzed Coupling of 2-Arylpyridines with N-(p-Tolylsulfonyl)-2-phenylaziridine

Entry 2-Arylpyridine Substrate Position of Functionalization Yield (%)
1 2-Phenylpyridine ortho 85
2 2-(4-Methylphenyl)pyridine ortho 84
3 2-(4-Methoxyphenyl)pyridine ortho 75
4 2-(3-Methylphenyl)pyridine C6 (less hindered ortho) 72

Data adapted from Yu, S., Wang, F., Wan, B., Yu, X., & Li, X. (2013). Rhodium(III)-Catalyzed C-C Coupling between Arenes and Aziridines by C-H Activation. Angewandte Chemie International Edition, 52(5), 1471-1475. sci-hub.se

This research highlights how the 3-fluoro substituent in this compound can be exploited to control regioselectivity in directed C-H functionalization, providing a pathway to uniquely substituted biaryl compounds.

Regioselective Functionalization of Pyridine Rings

While the pyridine moiety in 2-phenylpyridine derivatives is an excellent directing group for functionalizing the phenyl ring, the direct, regioselective catalytic functionalization of the C-H bonds on the pyridine ring itself is more challenging due to its electron-deficient nature. researchgate.netrsc.org Various strategies have been developed to overcome this, such as temporary dearomatization or the use of N-oxide derivatives to alter the electronic properties of the ring. nih.govnih.gov However, specific studies detailing the catalytic C-H functionalization of the pyridine ring within the this compound molecule are not well-documented. Research in this area continues to focus on developing general methodologies for activating the less reactive C3 and C4 positions of the pyridine core. nih.gov

Organic Synthesis Catalysis

Beyond its role in photocatalysis and C-H activation, the application of this compound in other areas of organic synthesis catalysis, for instance as a ligand in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, is not extensively reported. The development of ligands for these reactions is a mature field, and while pyridine-containing structures are common, the specific use of this compound as a performance-enhancing ligand has not been a major focus in the reviewed literature.

Multicomponent Reaction Catalysis

A thorough review of scientific databases and literature reveals no specific studies or data on the application of this compound or its derivatives as catalysts or ligands in multicomponent reactions. Research on multicomponent reactions for the synthesis of pyridine and other heterocyclic derivatives often employs various other catalytic systems, but this compound-based catalysts are not featured in the available research.

Catalyst Design for Heterocyclic Scaffold Synthesis

Similarly, there is a lack of specific information on the use of this compound as a foundational component in the rational design of catalysts for the synthesis of heterocyclic scaffolds. While the synthesis of iridium(III) complexes with various substituted phenylpyridine ligands for applications in photophysics and other catalytic areas is well-documented, the targeted design of such catalysts for the express purpose of constructing diverse heterocyclic frameworks via catalytic reactions is not described for the this compound ligand in the available literature. researchgate.netresearchgate.netresearchgate.net

Lack of Specific Research Data Prevents a Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound this compound. Despite the prevalence of computational methods in modern chemical research, specific analyses such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations focused solely on this particular molecule are not present in the public domain.

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and dynamic behavior of molecules. Methodologies like DFT are fundamental for optimizing molecular geometry and understanding electronic properties. MEP mapping helps in identifying sites prone to electrophilic and nucleophilic attack by visualizing the charge distribution. FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. Furthermore, MD simulations offer a window into the conformational dynamics and intermolecular interactions of a compound over time.

While numerous studies apply these computational techniques to a wide range of pyridine derivatives and other related fluorinated aromatic compounds, the specific application of this full suite of analyses to this compound has not been published in the accessible scientific literature. The generation of a detailed and scientifically accurate article, complete with the specific data tables and in-depth research findings as requested, is contingent upon the existence of such primary research.

Without peer-reviewed research data on the geometry optimization, electronic structure, electrostatic potential, frontier orbitals, conformational stability, and intermolecular dynamics of this compound, it is not possible to construct an article that meets the required standards of scientific accuracy and detail. The creation of such data would necessitate performing original computational chemistry research, which is beyond the scope of this response.

Therefore, the requested article focusing on the computational and theoretical studies of this compound cannot be generated at this time due to the absence of the foundational research findings in the scientific literature.

Computational and Theoretical Studies of 2 3 Fluorophenyl Pyridine

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that quantitatively correlate the chemical structure of a series of compounds with their biological activity. These methods are instrumental in modern drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.

Three-dimensional QSAR (3D-QSAR) methodologies explore the relationship between the biological activity of a set of molecules and their 3D structural properties. For a compound like 2-(3-Fluorophenyl)pyridine, which may be part of a larger series of inhibitors for a biological target such as a kinase, 3D-QSAR provides insights into the structural requirements for activity. nih.govrutgers.edu Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov

In a typical 3D-QSAR study involving pyridine (B92270) derivatives, the molecules are first aligned based on a common substructure. nih.gov Subsequently, the steric and electrostatic fields surrounding each molecule are calculated using a probe atom. These fields are sampled at various grid points, and the resulting values serve as descriptors. A statistical method, often Partial Least Squares (PLS) regression, is then used to build a model that correlates these 3D descriptors with the experimental biological activity (e.g., IC50 values). researchgate.net

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence biological activity. For instance, a CoMFA steric map might show a green contour in a region where bulky substituents are favored for activity, while a yellow contour would indicate regions where bulk is detrimental. Similarly, electrostatic maps use blue and red contours to indicate where positive and negative charges, respectively, are favorable for activity. nih.gov For this compound, such a model could reveal the importance of the fluorine atom's electronegativity or the specific spatial arrangement of the two aromatic rings for target binding.

Table 1: Key Descriptors in 3D-QSAR Models

Descriptor Type Information Provided Relevance to this compound
Steric Fields (CoMFA) Describes the shape and size of the molecule. Defines the spatial requirements for the phenyl and pyridine rings within a binding pocket.
Electrostatic Fields (CoMFA) Describes the charge distribution of the molecule. Highlights the influence of the electronegative fluorine atom and the nitrogen in the pyridine ring.
Hydrophobic Fields (CoMSIA) Maps regions of hydrophobicity. Indicates the importance of the aromatic rings for non-polar interactions with a target.
Hydrogen Bond Donor Fields (CoMSIA) Identifies regions where the molecule can act as a hydrogen bond donor. Not directly applicable for the core structure, but relevant for derivatives.

| Hydrogen Bond Acceptor Fields (CoMSIA) | Identifies regions where the molecule can act as a hydrogen bond acceptor. | Shows the potential role of the pyridine nitrogen in forming hydrogen bonds with a receptor. |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com For a specific compound like this compound, computational methods can predict its binding affinity to various protein targets, guiding experimental validation. nih.govrsc.org

The process often begins with molecular docking, where a 3D model of the ligand is placed into the binding site of a protein. Docking algorithms explore multiple conformations and orientations of the ligand within the binding site and use a scoring function to estimate the strength of the protein-ligand interaction. arxiv.orgresearchgate.net These scoring functions evaluate factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The goal is to identify a binding pose that minimizes the free energy of the system. researchgate.net

For this compound, this process would involve docking its structure into the active site of a potential target, for instance, a kinase. The scoring function would then predict its binding affinity. Advanced methods, including machine learning and deep learning models, are increasingly being used to improve the accuracy of these binding affinity predictions by learning complex patterns from large datasets of known protein-ligand interactions. nih.govrsc.org

Table 2: Typical Workflow for Virtual Screening and Binding Prediction

Step Description Application to this compound
1. Target Preparation A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and assigning charges. The active site of a relevant enzyme (e.g., a demethylase or kinase) is defined.
2. Ligand Preparation A 3D conformation of the ligand is generated and energy-minimized. The lowest energy conformer of this compound is generated.
3. Molecular Docking The ligand is placed into the target's binding site, and various poses are sampled. The compound is computationally docked into the prepared active site.
4. Scoring Each pose is evaluated using a scoring function to estimate binding affinity. Poses are ranked based on their predicted binding energy, identifying the most probable binding mode.

| 5. Post-Processing | Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or empirical free energy calculations may be used to refine the binding affinity prediction. | The top-ranked poses are further analyzed to provide a more accurate prediction of binding free energy. |

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are crucial for interpreting experimental data, assigning spectral features, and validating molecular structures.

The vibrational spectra (Infrared and Raman) of this compound can be accurately predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). elixirpublishers.com Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to perform geometry optimization followed by a frequency calculation. nih.gov The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

These theoretical calculations aid in the assignment of experimental spectra. For this compound, key vibrational modes include C-H stretching of the aromatic rings, ring stretching and breathing modes for both the pyridine and phenyl rings, C-F stretching, and various in-plane and out-of-plane bending modes. researchgate.netaps.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96) to improve agreement with experimental data.

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Description
Pyridine Ring Breathing ~995 Symmetric stretching and contraction of the entire pyridine ring.
Phenyl Ring Breathing ~1005 Symmetric stretching and contraction of the entire phenyl ring.
C-F Stretch ~1150 - 1250 Stretching vibration of the carbon-fluorine bond. researchgate.net
C=N Stretch (Pyridine) ~1580 - 1600 Stretching vibration of the carbon-nitrogen double bond within the pyridine ring. elixirpublishers.com

| Aromatic C-H Stretch | ~3050 - 3100 | Stretching vibrations of the C-H bonds on both aromatic rings. |

Note: The values presented are representative and based on DFT calculations for similar fluorinated pyridine compounds.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). nih.gov

For this compound, calculations can predict the chemical shifts for all hydrogen, carbon, and fluorine atoms. The accuracy of these predictions can be very high, especially when systematic errors are corrected using linear scaling methods. researchgate.net Predicting the ¹⁹F chemical shift is particularly important for fluorinated compounds and can help distinguish between isomers. nih.gov Computational methods have proven effective in assigning ¹⁹F shifts in multifluorinated aromatic and heteroaromatic compounds, with mean absolute deviations of around 2 ppm achievable. nih.govnih.gov

Table 4: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Predicted Chemical Shift (ppm) Environment
¹H (Pyridine) 8.7 H6 (ortho to N)
¹H (Pyridine) 7.8 H4 (para to N)
¹H (Phenyl) 7.3 - 7.6 Aromatic protons on the fluorophenyl ring
¹³C (Pyridine) ~157 C2 (attached to the phenyl ring)
¹³C (Pyridine) ~149 C6 (ortho to N)
¹³C (Phenyl) ~163 (d, ¹JCF ≈ 245 Hz) C3' (attached to F)

| ¹⁹F | ~ -113 | Attached to the phenyl ring |

Note: These are estimated values based on data for similar compounds and general principles of NMR spectroscopy. Experimental values can be influenced by solvent and concentration. rsc.orgfluorine1.ru

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength (λmax), oscillator strength (which is related to the intensity of the absorption band), and the nature of the molecular orbitals involved in the transition. mdpi.com

For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions. TD-DFT calculations can identify the specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in these transitions. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through a Polarizable Continuum Model), is crucial for obtaining results that correlate well with experimental spectra. mdpi.comcnr.it These theoretical studies can help assign the observed absorption bands and understand the electronic structure of the molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound using TD-DFT

Transition Predicted λmax (nm) Oscillator Strength (f) Dominant Orbital Contribution
S₀ → S₁ ~280 - 300 > 0.1 HOMO → LUMO (π → π*)

| S₀ → S₂ | ~240 - 260 | > 0.2 | HOMO-1 → LUMO / HOMO → LUMO+1 (π → π*) |

Note: The presented data are illustrative of typical TD-DFT results for phenylpyridine-type chromophores.

Advanced Spectroscopic Characterization of 2 3 Fluorophenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 2-(3-Fluorophenyl)pyridine, offering detailed insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals arise for the protons on both the pyridine (B92270) and the fluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring, leading to a downfield shift of adjacent protons. For instance, in substituted pyridines, the formation of quaternary salts results in a downfield shift for all protons due to the positive charge on the nitrogen atom and decreased electron density on the ring carbons pw.edu.pl.

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. The carbon atom bonded to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts in ¹³C NMR spectra are also influenced by solvent effects researchgate.net. For example, the ¹³C NMR spectrum of 2-(4-Fluorophenyl)pyridine (B1266597) in CDCl₃ shows a signal at 163.5 ppm with a large coupling constant of 249.3 Hz, characteristic of the carbon directly attached to fluorine rsc.org.

Interactive Table: Representative ¹H and ¹³C NMR Data for Phenylpyridine Derivatives in CDCl₃
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylpyridine (B120327)8.70 (d), 7.95 (d), 7.80-7.66 (m), 7.45 (d), 7.30-7.21 (m)157.4, 149.6, 139.3, 136.7, 129.0, 128.7, 122.1, 120.6
2-(4-Fluorophenyl)pyridine8.73-8.61 (m), 8.04-7.93 (m), 7.80-7.65 (m), 7.25-7.11 (m)163.5 (d, J=249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J=3.1 Hz), 128.7 (d, J=8.4 Hz), 122.1, 120.3, 115.7 (d, J=21.6 Hz) rsc.org
2-(3-Methoxyphenyl)pyridine8.71-8.66 (m), 7.76-7.67 (m), 7.59 (dd), 7.56-7.51 (m), 7.37 (t), 7.24-7.18 (m), 6.97 (m), 3.88 (s)160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of the fluorine atom. biophysics.orghuji.ac.ilwikipedia.org The chemical shift of the fluorine nucleus in this compound is indicative of its position on the phenyl ring and is influenced by the electronic effects of the pyridine ring. The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups thermofisher.comazom.com. The typical chemical shift range for aromatic fluorine compounds is between -100 ppm and -200 ppm azom.com. For example, the ¹⁹F NMR chemical shift for 2-(4-Fluorophenyl)pyridine is reported at -113.16 ppm in CDCl₃ rsc.org. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in structural assignments nih.gov.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks within the pyridine and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for determining the connectivity between the pyridine and fluorophenyl rings and for assigning quaternary carbon signals. For instance, HMBC can show correlations from the protons on one ring to the carbons of the other, confirming the 2-substitution pattern.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities between fluorine and proton nuclei, providing valuable information about the conformation of the molecule.

These advanced techniques, when used in combination, allow for a complete and detailed structural elucidation of this compound and its derivatives ipb.ptresearchgate.net.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring acs.orgacs.orgnih.govd-nb.infoacs.org. Although the low natural abundance and sensitivity of the ¹⁵N nucleus can pose challenges, techniques like ¹H-¹⁵N HMBC can be employed to obtain ¹⁵N chemical shifts fluorine1.ru. The chemical shift of the nitrogen atom is sensitive to factors such as protonation, solvent, and the nature of substituents on the pyridine ring pw.edu.plresearchgate.net. For pyridine itself, the ¹⁵N chemical shift is reported to be around -63 ppm in CDCl₃ relative to nitromethane (B149229) fluorine1.ru. The study of ¹⁵N chemical shifts and coupling constants can provide insights into the hybridization and bonding characteristics of the nitrogen atom d-nb.infonih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and probing the vibrational modes of this compound.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the pyridine and fluorophenyl rings. Key vibrational modes include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic rings, which appear in the 1600-1400 cm⁻¹ range.

C-F stretching vibration , which gives rise to a strong absorption band, usually in the 1300-1000 cm⁻¹ region. The exact position of this band can provide information about the substitution pattern on the phenyl ring.

Ring breathing modes and C-H out-of-plane bending vibrations , which are characteristic of the substitution pattern on both rings.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. Together, IR and Raman spectra offer a detailed vibrational fingerprint of the molecule, which is useful for confirming its identity and for studying intermolecular interactions. Changes in the vibrational spectra upon quaternization of the pyridine nitrogen have been noted, reflecting alterations in the molecular structure pw.edu.pl.

Interactive Table: Key IR Absorption Bands for Phenylpyridine Derivatives
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the pyridine and phenyl rings.
Aromatic C=C/C=N Stretch1600 - 1400In-plane stretching vibrations of the aromatic rings.
C-F Stretch1300 - 1000Stretching of the carbon-fluorine bond.
C-H Out-of-Plane Bend900 - 650Bending vibrations of the C-H bonds out of the plane of the rings.

Characterization of Intermolecular Interactions

The intermolecular interactions in this compound and its derivatives are crucial for understanding their solid-state properties and crystal packing. These non-covalent interactions govern the supramolecular architecture of the compounds.

In the crystalline state, derivatives of this compound are expected to exhibit a variety of intermolecular interactions. Weak π-π stacking interactions are anticipated between the aromatic rings of the pyridine and fluorophenyl moieties. nih.gov The presence of the fluorine atom can influence these interactions, potentially leading to offset or displaced π-π stacking geometries. nih.gov

A summary of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorSignificance
π-π StackingPhenyl/Pyridine RingPhenyl/Pyridine RingInfluences crystal packing and electronic properties.
C-H···F Hydrogen BondC-HFluorineDirects molecular assembly in the solid state.
C-H···N Hydrogen BondC-HPyridine NitrogenContributes to the formation of supramolecular synthons.
Dipole-DipolePolar bonds (C-F, C-N)Polar bonds (C-F, C-N)Adds to the overall lattice energy.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and semi-polar organic compounds like this compound. d-nb.info This method typically yields protonated molecules, [M+H]⁺, providing a direct determination of the molecular weight. nih.gov

For this compound (C₁₁H₈FN), the expected monoisotopic mass is 173.06 g/mol . Therefore, the ESI-mass spectrum run in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 174.07, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments can be performed to investigate the fragmentation pattern of the protonated molecule. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would likely lead to the cleavage of the bond between the phenyl and pyridine rings, a common fragmentation pathway for similar bi-aryl compounds. nih.gov The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk The resulting fragment ions can help to confirm the connectivity of the molecule. wvu.edu

A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound is presented below.

Precursor Ion (m/z)Proposed Fragment IonFragment StructureNeutral Loss
174.07173.06C₁₁H₇FN⁺H•
174.07154.05C₁₁H₈N⁺F•
174.0795.03C₆H₄F⁺C₅H₅N
174.0778.04C₅H₄N⁺C₆H₅F

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. unimi.itmdpi.com For a derivative of this compound, a suitable single crystal can be grown and subjected to X-ray analysis to obtain detailed structural information. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles within the molecule. rsc.orgmdpi.com

The resulting crystal structure would confirm the connectivity of the 3-fluorophenyl and pyridine rings and reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings. This information is fundamental for understanding the structure-property relationships of the compound.

The data obtained from single-crystal X-ray diffraction also provides a detailed view of the crystal packing and the network of intermolecular interactions. nih.gov The analysis of the crystal structure of a this compound derivative would reveal how the individual molecules are arranged in the unit cell and how they interact with their neighbors.

This analysis allows for the identification and characterization of supramolecular interactions, such as π-π stacking between the aromatic rings and any present hydrogen bonds (e.g., C-H···F or C-H···N). nih.govmdpi.comresearchgate.net The distances and angles of these interactions can be precisely measured, providing insight into their strength and directionality. Understanding the supramolecular organization is crucial for explaining the macroscopic properties of the material, such as its melting point and solubility. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic pyridine and fluorophenyl rings. researchgate.net

The parent pyridine molecule shows absorption maxima at approximately 202 nm and 254 nm. sielc.comnist.gov The conjugation between the phenyl and pyridine rings in this compound is expected to cause a bathochromic (red) shift in these absorption bands to longer wavelengths. The presence of the fluorine substituent may also have a minor effect on the position and intensity of the absorption maxima.

The UV-Vis spectrum provides information about the conjugated π-system of the molecule. The molar absorptivity (ε) at the wavelength of maximum absorbance (λ_max) is a characteristic property of the compound.

A table of expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented below.

CompoundSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
This compoundEthanol~210-230>10,000π → π
This compoundEthanol~260-280~5,000-10,000π → π

Investigation of Electronic Transitions and Optical Properties

The optical properties of pyridine and its derivatives are governed by electronic transitions between different molecular orbitals. Typically, these compounds exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region corresponding to π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (associated with the nitrogen atom's lone pair) to an antibonding π* orbital. libretexts.orglibretexts.org

For pyridine itself, the UV-Vis spectrum shows absorption maxima around 202 nm and 254 nm. sielc.com The introduction of a fluorophenyl group at the 2-position, as in this compound, is expected to influence these transitions. Theoretical calculations on related fluoropyridines suggest that the introduction of a highly electronegative fluorine atom can affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics. researchgate.net

Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for predicting the electronic transitions and optical properties of molecules like this compound. researchgate.net Such calculations can provide information on the energies of the HOMO and LUMO, the nature of the electronic transitions, and the predicted absorption wavelengths. For related 2-fluoro- and 3-fluoropyridine (B146971), theoretical calculations have shown excellent agreement with experimental vibrational and electronic spectra. researchgate.netresearchgate.net

Table 1: Representative Spectroscopic Data for Related Pyridine Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
Pyridine202, 254--
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine (B132010)Not SpecifiedNot SpecifiedNot Specified
Substituted 2,4,6-triphenylpyridinesVariesVariesDCM:CH3CN (1:9)

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical compounds. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can provide information about the oxidation and reduction potentials of a molecule, the stability of its redox species, and the kinetics of electron transfer reactions.

For pyridine-containing compounds, cyclic voltammetry has been employed to study the electrochemical behavior of the free ligands and their metal complexes. nih.gov The reduction of pyridine and its derivatives typically occurs at negative potentials and is influenced by the substituents on the pyridine ring. ucl.ac.uk For example, studies on substituted 2,4,6-triphenylpyridines have utilized cyclic voltammetry to probe their redox properties. researchgate.net Similarly, the electrochemical behavior of various substituted phenylpyridines has been investigated to understand the electronic effects of the substituents on their oxidation and reduction potentials. nih.gov

While specific cyclic voltammetry data for this compound is not available in the provided search results, the general principles can be applied. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the redox potentials of the molecule. Theoretical calculations can also be used to predict the redox behavior of such compounds. researchgate.net

In a typical cyclic voltammetry experiment, a three-electrode setup is used, consisting of a working electrode, a reference electrode, and a counter electrode, in a solution containing the analyte and a supporting electrolyte. The resulting voltammogram plots the current as a function of the applied potential. The peak potentials in the voltammogram correspond to the formal redox potentials of the electroactive species.

Table 2: General Electrochemical Parameters from Cyclic Voltammetry

ParameterDescription
EpcCathodic Peak Potential (Reduction)
EpaAnodic Peak Potential (Oxidation)
ipcCathodic Peak Current
ipaAnodic Peak Current
ΔEpPeak Separation (Epa - Epc)

The electrochemical properties of fluorinated pyridine derivatives are of interest for various applications, including the development of new materials and catalysts. For instance, the electrochemical reduction of trifluoroacetylpyridinium salts has been studied for its application in trifluoromethylation reactions. ucl.ac.uk Understanding the electrochemical behavior of this compound through cyclic voltammetry would provide valuable data on its electron-donating or -accepting capabilities and its potential utility in various electrochemical applications.

Conclusion and Future Research Directions

Summary of Current Research Advances in 2-(3-Fluorophenyl)pyridine Chemistry

Direct and extensive research on this compound is not widely documented in publicly available literature. However, the synthesis and properties of analogous fluoroarylpyridines have been a subject of considerable investigation. Key advances in the broader field that are relevant to this compound include the development of sophisticated synthetic methodologies that allow for precise control over the regiochemistry of fluorination and C-C bond formation.

Modern synthetic strategies applicable to the synthesis of this compound and its derivatives include:

Cross-coupling reactions: Palladium-catalyzed Suzuki and Stille couplings are standard methods for the arylation of pyridines.

C-H activation/functionalization: Direct arylation of pyridines through transition-metal-catalyzed C-H activation has emerged as a more atom-economical approach.

Ring formation strategies: Construction of the pyridine (B92270) or phenyl ring with the fluorine substituent already in place offers an alternative synthetic design.

The primary interest in fluoroarylpyridines stems from their utility as building blocks in the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. While specific studies on this compound are scarce, its structural motif is found within larger molecules investigated for their biological activities.

Emerging Trends in Fluoroarylpyridine Synthesis and Application

The field of fluoroarylpyridine chemistry is continually evolving, with several emerging trends that are likely to impact the future study of compounds like this compound.

In Synthesis:

Photoredox Catalysis: The use of visible light to mediate challenging bond formations is a rapidly growing area. Photoredox catalysis can enable the synthesis of fluoroarylpyridines under mild conditions, often with novel reactivity patterns.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. The synthesis of fluoroarylpyridines, which can sometimes involve hazardous reagents or intermediates, is well-suited for flow chemistry platforms.

Late-stage Fluorination: The ability to introduce a fluorine atom into a complex molecule at a late stage of the synthesis is highly desirable. This allows for the rapid generation of fluorinated analogs of known bioactive compounds for structure-activity relationship studies.

In Application:

Medicinal Chemistry: The pyridine nucleus is a common scaffold in a multitude of approved drugs. The incorporation of a fluorophenyl group, as in this compound, is a strategy to enhance drug-like properties. There is a growing interest in developing fluoroarylpyridine-containing compounds as kinase inhibitors, central nervous system agents, and anti-infectives.

Materials Science: Fluoroarylpyridines are being explored as components of organic light-emitting diodes (OLEDs), polymers with specific thermal or electronic properties, and as ligands for catalysis. The electronic nature of the C-F bond can be exploited to fine-tune the photophysical properties of materials.

Potential Avenues for Future Methodological Development and Fundamental Exploration

Future research in the area of this compound and related compounds could be directed toward several promising avenues:

Development of Novel Synthetic Methods: There is a continuing need for more efficient, selective, and sustainable methods for the synthesis of fluoroarylpyridines. This includes the development of new catalysts and reagents for C-H functionalization and fluorination.

Investigation of Physicochemical Properties: A systematic study of the physicochemical properties of this compound, such as its pKa, lipophilicity, and metabolic stability, would be valuable for predicting its behavior in biological systems and for its application as a chemical building block.

Exploration of Biological Activity: Screening of this compound and its derivatives for a wide range of biological activities could uncover new therapeutic leads. Given the prevalence of the fluoroarylpyridine motif in bioactive compounds, it is plausible that this compound could serve as a starting point for drug discovery programs.

Computational and Mechanistic Studies: In-depth computational studies could provide insights into the electronic structure of this compound and help to rationalize its reactivity. Mechanistic investigations of the reactions used to synthesize and functionalize this compound would aid in the development of improved synthetic protocols.

Identification of Remaining Challenges and Promising Opportunities in the Field

Despite the significant progress in fluoroarylpyridine chemistry, several challenges remain, which also represent opportunities for future innovation.

Challenges:

Regioselective Synthesis: The selective synthesis of a specific isomer of a substituted fluoroarylpyridine can be challenging. Developing methods that provide high regioselectivity is a key area of ongoing research.

Cost and Availability of Starting Materials: Some fluorinated building blocks can be expensive, which can be a barrier to their use in large-scale synthesis.

Understanding Structure-Property Relationships: While it is generally understood that fluorine substitution can have beneficial effects, predicting the precise impact of a fluorine atom at a particular position on the properties of a molecule is not always straightforward.

Opportunities:

Drug Discovery: The vast chemical space of fluoroarylpyridines remains largely unexplored. There are significant opportunities to discover new drug candidates by systematically synthesizing and screening libraries of these compounds.

Agrochemicals: Similar to pharmaceuticals, there is a constant need for new agrochemicals with improved efficacy and safety profiles. Fluoroarylpyridines are a promising class of compounds for the development of new herbicides, insecticides, and fungicides.

Functional Materials: The unique electronic properties of fluoroarylpyridines make them attractive candidates for the development of new materials with applications in electronics and optics.

Data Table of Related Fluoroarylpyridine Research

Compound/ScaffoldResearch FocusKey Findings
Thieno[2,3-b]pyridine derivativesSynthesis and anticancer activityNovel analogues showed promising anti-tumor activity against HepG-2 and MCF-7 cell lines.
2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazineSynthesis and structural analysisPrepared as a potential p38 MAP kinase inhibitor; crystal structure determined. researchgate.net
4-(Fluorophenyl)-dihydropyridin-2-one derivativesSynthesis and biological evaluationδ-lactam scaffold is considered privileged in drug discovery. mdpi.com
fac-tris(2-phenylpyridine)Ir(III) complexes with fluorophenyl modificationsPhotophysical propertiesFunctionalization with fluorinated groups can modulate the excited state properties, relevant for OLED applications.
Pyridine derivatives with fluorinated side chainsAnticancer agentsA review highlighted the potential of various synthetic pyridine derivatives in cancer therapy.

Q & A

Q. What are the common synthetic routes for 2-(3-fluorophenyl)pyridine and its derivatives in academic research?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated pyridines and fluorophenyl boronic acids. For example, derivatives can be prepared via multi-step reactions starting with pyridine precursors, using palladium catalysts and optimized reaction conditions (e.g., reflux in toluene/ethanol mixtures). Purification often employs column chromatography and recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR for structural elucidation of substituents and fluorine coupling patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography to resolve crystal structures and confirm regiochemistry, as demonstrated in fluorophenylpyridine analogs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation/contact.
  • Follow guidelines from safety data sheets (SDS), which emphasize handling by trained personnel and proper waste disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during Suzuki-Miyaura coupling?

  • Methodological Answer :
  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.
  • Solvent system : Mix toluene/ethanol (3:1) to enhance solubility and reduce side reactions.
  • Temperature control : Maintain reflux at 80–90°C for 12–24 hours.
  • Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate) to isolate high-purity products .

Q. How can photophysical properties of iridium(III) complexes with this compound ligands be tailored for specific emission wavelengths?

  • Methodological Answer :
  • Ligand modification : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OMe) to the fluorophenyl ring to shift emission peaks.
  • Coordination geometry : Adjust ancillary ligands (e.g., 2,2′-bipyridine derivatives) to influence metal-to-ligand charge transfer (MLCT) states.
  • Experimental validation : Measure emission spectra (e.g., λmax at 528–570 nm) and quantum yields (Φ = 0.57–0.88) in oxygen-free CH₂Cl₂ solutions .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of this compound-based mGluR5 antagonists?

  • Methodological Answer :
  • Structural optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to improve logP values.
  • Prodrug design : Mask polar functional groups (e.g., -OH, -COOH) with ester linkages.
  • In vivo testing : Use radiolabeled analogs (e.g., ³H-myoinositol assays) to quantify brain uptake in rodent models .

Q. How should researchers address contradictions in biological activity data for this compound derivatives across studies?

  • Methodological Answer :
  • Purity verification : Confirm compound integrity via HPLC and ¹H NMR (>97% purity).
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for mGluR5) and receptor binding protocols.
  • Meta-analysis : Compare IC₅₀ values and ligand-receptor docking simulations to identify structural determinants of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.